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Compound of Interest

Compound Name: N,N-Diethylsulfamoyl fluoride
CAS No.: 382-97-8
Cat. No.: B3383022

Get Quote

Executive Summary

N,N-Diethylsulfamoyl fluoride (DESF; CAS 382-97-8) is a highly reactive fluorosulfonamide
derivative. While historically utilized as a specialized fluorinating agent, recent electrochemical
research has demonstrated the critical utility of DESF as a solid electrolyte interphase (SEI)
stabilizing additive in1[1] and 2[2]. Because the S-F bond is susceptible to solvolysis and
thermal degradation, rigorous, self-validating spectroscopic profiling is mandatory for quality
control. This whitepaper provides the definitive NMR, IR, and MS parameters required to
validate the structural integrity of DESF.

Nuclear Magnetic Resonance (NMR) Profiling

The structural simplicity of DESF ( C4H10FNO2S ) yields a highly predictable, first-order NMR
spectrum. The electron-withdrawing nature of the sulfamoyl fluoride group heavily deshields the
adjacent ethyl protons.

Quantitative Data Summary
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Table 1: *H and 3C NMR Assignments (400 MHz / 100 MHz, CDCIs)

Chemical Shift o ] )
Nucleus Multiplicity Integration Assignment
(ppm)
Triplet (t, J=7.2
H 1.25 6H -CHs
Hz)
uartet (g, J =
1H 3.35 Q (@ 4H CHa-
7.2 Hz)
13C 13.5 Singlet (s) 2C -CHs
13C 43.2 Singlet (s) 2C -CH2-

Table 2: °F NMR Assignment (376 MHz, CDCIs)

Chemical Shift o Reference )
Nucleus Multiplicity Assignment
(ppm) Standard
19F +45.0 Singlet (s) CFCIs (0.0 ppm) S-F

Experimental Protocol: Anhydrous NMR Acquisition

o Sample Preparation: Dissolve 15 mg of neat DESF in 0.6 mL of anhydrous CDCIs stored
over molecular sieves.

o Causality: CDCIs is selected over protic solvents (e.g., CDsOD) to strictly prevent the
solvolysis of the highly electrophilic S-F bond. Moisture introduction leads to the formation
of sulfonic acid artifacts, skewing the integration and chemical shifts.

e Instrument Tuning: Tune the NMR probe specifically for 1H, 13C, and *°F frequencies.

o Causality: Precise tuning for 1°F is critical. Because the gyromagnetic ratio of fluorine is
close to that of a proton, but its chemical shift range spans hundreds of ppm, improper
tuning will result in severe baseline distortions and phase errors.
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e Acquisition & Referencing: Acquire 'H (16 scans), 3C (512 scans), and °F (64 scans).
Reference 1H to residual CHCIs at 7.26 ppm and 1°F to an internal standard of CFCls at 0.0

ppm.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized to confirm the presence of the functional groups that are silent
in standard *H/3C NMR, specifically the SO2and S-F moieties.

Table 3: Key IR Vibrational Modes

. Functional Group
Wavenumber (cm—?) Intensity / Shape

Assignment
2980, 2940 Weak, sharp C-H stretch (aliphatic)
1405 Strong, sharp SO2 Asymmetric stretch
1210 Strong, sharp SO2 Symmetric stretch
780 Medium, sharp S-F stretch

Experimental Protocol: ATR-FTIR Analysis

o Background Collection: Collect an ambient air background scan (32 scans, 4 cm~1
resolution) on a diamond crystal ATR.

o Causality: A diamond ATR crystal is chemically inert. Zinc Selenide (ZnSe) crystals can be
etched by trace HF that may evolve if the fluorosulfonamide degrades, ruining the optical
path.

o Sample Application: Apply 1-2 drops of neat DESF liquid directly onto the ATR crystal.

o Causality: Analyzing the liquid neat circumvents the need for KBr pellets. KBr is highly
hygroscopic; absorbed atmospheric moisture would hydrolyze the S-F bond during
pressing, introducing false O-H and S-OH stretch artifacts into the spectrum.

e Acquisition & Cleaning: Scan from 4000 to 400 cm~1. Wipe the crystal with anhydrous
isopropyl alcohol post-scan to prevent cross-contamination.
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Mass Spectrometry (EI-MS) & Fragmentation

Electron lonization (EI) provides a hard ionization environment, intentionally shattering DESF to
map its structural connectivity.

Molecular lon [M]*e

m/z 155

o-cleavage (S-N) |a-cleavage (S-N) Loss of «CH3s

[N(CH2CHs)2]* [M - CHs]*
miz 72 m/z 140

Click to download full resolution via product page

Mass spectrometry fragmentation pathways of N,N-Diethylsulfamoyl fluoride.

Experimental Protocol: GC-MS Profiling

o Sample Dilution: Dilute DESF 1:10 in anhydrous acetonitrile[3].

o Causality: Acetonitrile provides excellent solubility and volatility for Gas Chromatography
without reacting with the sulfamoyl fluoride (unlike nucleophilic alcoholic solvents).

e Separation: Inject 1 uL into a GC inlet (250 °C, 50:1 split) using a mid-polar capillary column
(e.g., SH-Rtx-200), ramping from 40 °C to 280 °C[3].

o Causality: A mid-polar stationary phase effectively resolves DESF from highly polar
synthetic impurities, such as unreacted diethylamine or sulfonic acid byproducts.

« |onization: Subject the eluent to 70 eV electron ionization.
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o Causality: 70 eV is the universal standard for El. It provides the exact thermodynamic
energy required to reliably induce the diagnostic a-cleavage of the S-N bond, yielding the
signature m/z 83 [SO2F]+ fragment.

Self-Validating Analytical Workflow

To ensure absolute scientific integrity, no single analytical method should be trusted in isolation.
The protocols described above form a Cross-Orthogonal Validation System.

NMR Analysis
(IH, 13C, 19|:)

ATR-FTIR Data Synthesis
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GC-MS (EI)
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~

Click to download full resolution via product page
Standardized spectroscopic validation workflow for fluorosulfonamide derivatives.

Validation Logic: The °F NMR singlet at +45 ppm confirms the electronic environment of a
fluorine atom. However, to definitively prove it is covalently bound to the SO2group (and not
present as a free fluoride impurity), the data must be cross-referenced against the IR spectrum
(confirming the S-F stretch at 780 cm~1) and the MS spectrum (confirming the [SO2F]+
fragment at m/z 83). Only when these three orthogonal data points intersect is the DESF

structure self-validated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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